5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine
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Overview
Description
5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with benzyloxy, methyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-4-chloropyrimidine with piperazine, followed by the introduction of the benzyloxy group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine core and are known for their fluorescence properties and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also studied for their biological activities, particularly as kinase inhibitors.
Uniqueness
5-(Benzyloxy)-2-methyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxy-4-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-18-11-15(21-12-14-5-3-2-4-6-14)16(19-13)20-9-7-17-8-10-20/h2-6,11,17H,7-10,12H2,1H3 |
InChI Key |
XEDIQLJHERIQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCNCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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